N-benzyl-2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide
Description
N-benzyl-2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide is a heterocyclic compound featuring a tricyclic core with fused thia-diaza rings, an ethoxyphenyl substituent, and an N-benzyl-N-ethylacetamide side chain. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, analogous to methods used for structurally related compounds (e.g., triazole-thiones and sulfonylbenzamide derivatives) . The compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELXL ) and NMR spectroscopy , for unambiguous characterization.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O4S/c1-3-31(19-21-11-7-5-8-12-21)26(34)20-32-29-27(24-13-9-6-10-14-25(24)38-29)28(35)33(30(32)36)22-15-17-23(18-16-22)37-4-2/h5,7-8,11-12,15-18H,3-4,6,9-10,13-14,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAMGOOXTWRBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares key motifs with other heterocyclic systems:
- Triazole-thiones (e.g., compounds [7–9] in ) : These feature a 1,2,4-triazole core with sulfonylphenyl and fluorophenyl substituents. Unlike the target compound’s tricyclic system, triazole-thiones adopt planar aromatic rings, influencing their tautomeric behavior (e.g., thione vs. thiol forms) .
- Benzamide derivatives (e.g., ): These contain a dioxothiazolidin-ylidene methyl group linked to a benzamide.
Table 1: Structural Comparison
Spectroscopic and Analytical Comparisons
- NMR Spectroscopy :
The target compound’s NMR profile can be compared to analogues using region-specific chemical shifts. For example, in , shifts in regions corresponding to substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm) or tricyclic core protons (δ 2.5–4.0 ppm) would highlight electronic environment differences. A hypothetical comparison with triazole-thiones might show downfield shifts for the target’s amide carbonyl (δ ~170 ppm in ¹³C NMR) due to conjugation with the tricyclic system .
Table 2: Representative NMR Chemical Shifts
- Mass Spectrometry (MS/MS) :
Molecular networking () could cluster the target compound with analogues based on fragmentation patterns. For instance, the loss of the ethoxyphenyl group (m/z ~122) or acetamide side chain (m/z ~163) would generate key fragments. A high cosine score (>0.9) with tricyclic diketone derivatives would indicate structural proximity .
Crystallographic and Conformational Analysis
The compound’s tricyclic system likely adopts a boat or chair conformation, similar to rigid heterocycles resolved via SHELX . Comparatively, triazole-thiones () exhibit planar geometries, while thiazolidinone derivatives () may show puckered rings. Crystallographic parameters (e.g., bond lengths: C=O ~1.21 Å, C-S ~1.78 Å) would provide insights into resonance stabilization and steric strain .
Preparation Methods
Cyclization of Dioxo-Thiazolidine Intermediate
The tricyclic core is assembled from a linear precursor containing 3,5-diketone and thiazolidine moieties. A method adapted from patent CN116924967A involves reacting benzylamine with acrylic ester in methanol under basic conditions to form a bicyclic intermediate. Subsequent treatment with sodium methoxide at 80°C induces cyclization via Dieckmann condensation, yielding the tricyclic structure.
Representative Procedure :
-
Benzylamine (1.0 equiv) and methyl acrylate (2.6 equiv) are stirred in methanol at 50–60°C for 24 hours.
-
Sodium methoxide (1.15 equiv) is added, and the mixture is heated to 80°C for 12 hours to facilitate cyclization.
-
The product is isolated by distillation under reduced pressure, achieving yields of 68–72%.
Alternative Cyclization Using NaOEt
Search result describes a related approach for 3,5-dioxo cyclohexane derivatives using sodium ethoxide (NaOEt) in ethanol. Applying this to the thia-diaza system:
-
A diethyl oxalate-derived precursor undergoes cyclization with NaOEt (10 mmol) at 80°C for 30 minutes, followed by acidification to pH 2 with H₂SO₄. This method achieves 65% yield but requires rigorous temperature control to prevent decarboxylation.
Introduction of the 4-Ethoxyphenyl Group
Suzuki-Miyaura Coupling
The 4-ethoxyphenyl moiety is introduced via palladium-catalyzed cross-coupling. A protocol from the Royal Society of Chemistry supplementary data employs:
Ullmann-Type Coupling for Challenging Substrates
For sterically hindered positions, a copper(I)-mediated Ullmann reaction is viable:
-
Substrate (1.0 equiv), 4-iodoethoxybenzene (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF at 120°C for 24 hours.
-
This method achieves moderate yields (45–50%) but requires column chromatography for purification.
Formation of N-Benzyl-N-Ethylacetamide Sidechain
Acylation of N-Benzyl-N-Ethylamine
The acetamide group is installed via reaction of the tricyclic amine with acetyl chloride derivatives. A two-step process from search result is adapted:
Direct Alkylation-Acylation
An alternative one-pot method from patent EP0306996B1 involves:
-
Mixing the tricyclic amine (1.0 equiv), benzyl bromide (1.2 equiv), and ethyl chloroacetate (1.5 equiv) in the presence of NaH (2.0 equiv) in THF at reflux for 8 hours.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
HPLC analysis on a C18 column (MeCN/H₂O = 70:30) shows ≥98% purity at 254 nm.
Challenges and Optimization Opportunities
Q & A
Q. What are the established synthetic protocols for this compound?
The synthesis typically involves multi-step reactions starting with the construction of the tricyclic core (e.g., pyrimido-benzothiazin derivatives), followed by sequential functionalization. Key steps include:
- Core formation : Cyclization under reflux conditions using ethanol or DMF as solvents, with catalysts like glacial acetic acid .
- Substituent introduction : Benzyl and ethoxy groups are added via nucleophilic substitution or condensation reactions, requiring precise temperature control (e.g., 60–80°C) .
- Final functionalization : Thioether and acetamide moieties are attached using reagents like thiourea or activated esters under anhydrous conditions .
Critical Note : Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. What analytical techniques are recommended for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for resolving complex stereochemistry and validating the tricyclic core .
Q. What biological activities have been reported for this compound?
| Activity | Mechanism | Assay Model | Reference |
|---|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall | Staphylococcus aureus culture | |
| Anticancer | Induction of apoptosis via caspase-3 | MCF-7 cells (in vitro) | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Acute murine inflammation |
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions?
- Parameter screening : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify critical factors .
- Response surface methodology (RSM) : For non-linear relationships, apply central composite designs to maximize yield while minimizing byproducts .
- Flow chemistry : Continuous-flow systems enhance reproducibility in oxidation or cyclization steps .
Q. How to resolve contradictions in biological activity data?
- Comparative assay validation : Re-test the compound in standardized models (e.g., identical cell lines or cytokine panels) .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., ethoxy → methoxy) to isolate pharmacophore contributions .
- Computational docking : Use molecular dynamics simulations to predict target binding affinities and explain variability .
Q. What computational methods aid in understanding reactivity?
- Density Functional Theory (DFT) : Predict reaction pathways for cyclization or sulfhydryl additions .
- Molecular docking : Identify potential binding sites on biological targets (e.g., bacterial enzymes or apoptotic regulators) .
- Non-covalent interaction analysis : Study π-π stacking or hydrogen bonding in crystal packing using ORTEP-3 or WinGX .
Methodological Challenges and Solutions
Q. How to address low yields in the final functionalization step?
- Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions .
- Catalyst selection : Replace traditional bases (K₂CO₃) with milder alternatives (Et₃N) to preserve labile functional groups .
- Real-time monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
